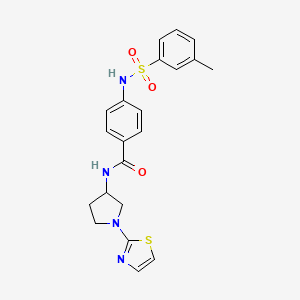

5-Methanesulfonyl-1H-indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methanesulfonyl-1H-indole-3-carboxylic acid, also known as MSICA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxylic acid derivatives, which have been shown to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

5-Methanesulfonyl-1H-indole-3-carboxylic acid plays a role in the synthesis of various indole derivatives. For instance, it is used in the preparation of ethyl 5-formyl-1H-indole-2-carboxylates, where the transformation of the sulfomethyl group to the formyl function is a critical step (Pete, Parlagh, & Tőke, 2003). This process involves the elimination of SO2, hydrolysis, and oxidation steps to yield aldehydes.

Facile Synthesis Techniques

The compound is instrumental in facile synthesis methods, such as the preparation of chloromethyl-1H-indole-2-carboxylates. This process involves the elimination of SO2 from corresponding methanesulfonic acids, demonstrating the utility of this compound in creating valuable synthetic intermediates (Pete, Varga, & Kovács, 2004).

Role in Novel Antidiabetic Agents

This compound has been used in the synthesis of novel antidiabetic agents. For example, derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid were synthesized using methanesulfonyl chloride, showing potential in antidiabetic activity studies (Choudhary, Kohli, Kumar, & Joshi, 2011).

Acceleration of Biochemical Reactions

The compound is also significant in biochemical research, such as in studies involving the acceleration of reactions with enzymes like acetylcholinesterase. Methanesulfonyl fluoride, a related compound, reacts with the enzyme to produce a methanesulfonyl enzyme derivative, demonstrating the biochemical applications of related methanesulfonyl compounds (Kitz & Wilson, 1963).

Catalytic Applications in Organic Synthesis

This compound is used in catalytic applications for the synthesis of complex organic compounds. For instance, its derivatives are used as catalysts in reactions involving indoles with aldehydes, demonstrating its utility in synthesizing bis(indolyl)methanes (Li, Dai, Xu, & Li, 2006).

Environmental Chemistry and Microbial Metabolism

In environmental chemistry, this compound is of interest in studies related to the microbial metabolism of methanesulfonic acid, a related compound. Methanesulfonic acid, formed from the oxidation of atmospheric dimethyl sulfide, is used by aerobic bacteria as a sulfur source, highlighting the environmental significance of methanesulfonic acid and its derivatives (Kelly & Murrell, 1999).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Propriétés

IUPAC Name |

5-methylsulfonyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-16(14,15)6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEUOABSCCVYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)

![diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2451779.png)

![N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide](/img/structure/B2451780.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2451782.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)